molecular formula C9H9N3O2 B8605704 2-ethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

2-ethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8605704
M. Wt: 191.19 g/mol
InChI Key: UAEAVTAVZIVUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-ethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H9N3O2/c1-2-7-3-6-4-8(12(13)14)5-10-9(6)11-7/h3-5H,2H2,1H3,(H,10,11)

InChI Key

UAEAVTAVZIVUJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=CN=C2N1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Potassium carbonate (1.02 g, 7.394 mmol) was added to a solution of 2-ethyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.245 g, 0.739 mmol) in methanol (6.5 mL) and water (2.2 mL). The reaction mixture was heated at 80° C. overnight. The reaction mixture was then cooled down and treated with water and ethyl acetate. The layers were then separated. The organic layers were washed twice with water, dried over sodium sulfate, filtered, and evaporated to afford 2-ethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (0.14 g, 74% yield).
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